molecular formula C14H10BrFO B1293264 2'-Bromo-2-(2-fluorophenyl)acetophenone CAS No. 898784-61-7

2'-Bromo-2-(2-fluorophenyl)acetophenone

Cat. No.: B1293264
CAS No.: 898784-61-7
M. Wt: 293.13 g/mol
InChI Key: IFVYEDYXCCDOSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2’-Bromo-2-(2-fluorophenyl)acetophenone can be achieved through various methods. One common method involves the reaction of 2’-fluoroacetophenone with bromine in the presence of a catalyst such as copper bromide (CuBr) . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

2’-Bromo-2-(2-fluorophenyl)acetophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: It can react with various reagents to form addition products.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Bromo-2-(2-fluorophenyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-2-(2-fluorophenyl)acetophenone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2’-Bromo-2-(2-fluorophenyl)acetophenone can be compared with other similar compounds such as:

  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-3’-fluoroacetophenone
  • 2-Bromo-2’,4’-difluoroacetophenone
  • 2-Bromo-4’-methylacetophenone

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The uniqueness of 2’-Bromo-2-(2-fluorophenyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYEDYXCCDOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642339
Record name 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-61-7
Record name 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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